Chlorothiazide sodium

Übersicht

Beschreibung

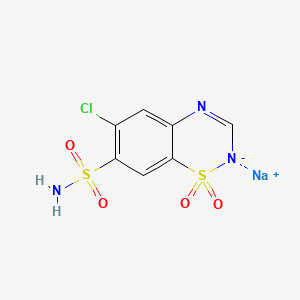

Chlorothiazide Sodium is a thiazide diuretic used to treat hypertension and edema in conditions such as congestive heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy . It reduces the amount of water in the body by increasing the flow of urine, which helps to lower blood pressure and remove excess fluid (edema) .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. It was discovered while synthesizing new inhibitors of carbonic anhydrase, but unexpectedly increased chloride rather than bicarbonate excretion .Molecular Structure Analysis

The molecular formula of this compound is C7H5ClN3NaO4S2 . It is a white, or practically white crystalline compound with a molecular weight of 295.73 . The structure was investigated by single crystal X-ray and nuclear magnetic spectroscopy (NMR) analyses .Chemical Reactions Analysis

This compound is a diuretic and antihypertensive. It is 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide . The mechanism of the antihypertensive effect of thiazides is unknown .Physical And Chemical Properties Analysis

This compound is a white, or practically white crystalline compound with a molecular weight of 295.73 . It is very slightly soluble in water, but readily soluble in dilute aqueous sodium hydroxide .Wissenschaftliche Forschungsanwendungen

Diuretic Effects and Electrolyte Excretion

Chlorothiazide Sodium has been studied for its diuretic effects, specifically its ability to increase the elimination of sodium, chloride, and water. This nonmercurial orally active compound produces a broad spectrum of electrolyte excretion effects and has a diuretic effect comparable to or greater than existing oral diuretics (Ford, Moyer, & Spurr, 1957).

Renal Disease Treatment

Chlorothiazide is notable for its capacity to block sodium and chloride reabsorption in the renal tubule. Its efficacy in treating edema related to renal diseases such as cirrhosis, nephrosis, and congestive failure has been documented. It also shows potential as an antihypertensive agent in certain patients with chronic renal disease (Schreiner, 1958).

Pharmacological Properties

Chlorothiazide, as a white, crystalline powder, is formulated in tablets or suspension for oral diuretic use. Its solubility characteristics and stability in different solutions have been studied for its pharmaceutical applications (Charnicki, Bacher, Freeman, & Decesare, 2006).

Adjunct in Hypertension Treatment

The drug has been evaluated as an adjunct in treating essential hypertension. While not significantly reducing blood pressure on its own, it has been observed to potentiate the effects of other antihypertensive drugs (Moser & Macaulay, 1959).

Influence on Water Consumption

Chlorothiazide's influence on water consumption and thirst regulation has been explored. Studies have shown its potential to affect plasma osmolarity and water intake, suggesting an extra-renal effect on thirst regulation (Gutman & Chaimovitz, 1966).

Potentiation of Ganglionic Blockade in Hypertension

Its ability to potentiate the effect of ganglionic blocking agents in hypertensive patients has been noted. This property offers a unique advantage in hypertension management (Heider, Dennis, & Moyer, 1958).

Diuretic and Antihypertensive Relationships

Research has indicated that both chlorothiazide and mercurial diuretics possess antihypertensive as well as natriuretic actions, suggesting a more complex relationship between these effects (Hollander, Chobanian, & Wilkins, 1959).

Other Specific Renal Functions

Chlorothiazide affects specific renal functions in hypertension, such as glomerular filtration and sodium output, indicating its multifaceted role in renal physiology (Corcoran, Macleod, Dustan, & Page, 1959).

Hyponatremia in Neonates

A study on the frequency and severity of chlorothiazide-induced hyponatremia in neonates highlights the need for close monitoring of serum sodium in infants receiving the drug (Harkin, Johnson, Neely, White, & Miller, 2021).

Mechanism of Action

The mode of action of Chlorothiazide and related compounds, specifically in inhibiting renal tubular reabsorption of electrolytes, provides insights into its diverse therapeutic applications (LARAGH, 1962).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sodium;6-chloro-1,1-dioxo-1λ6,2,4-benzothiadiazin-2-ide-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN3O4S2.Na/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5;/h1-3H,(H2-,9,10,11,12,13);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIWHAFLBZQYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)[N-]C=N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN3NaO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221091 | |

| Record name | Chlorothiazide sodium [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7085-44-1 | |

| Record name | Chlorothiazide sodium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorothiazide sodium [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorothiazide sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTHIAZIDE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN86FG7N2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

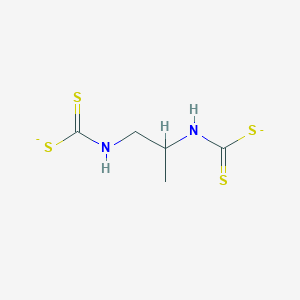

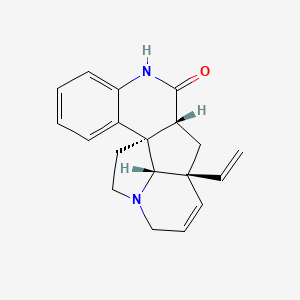

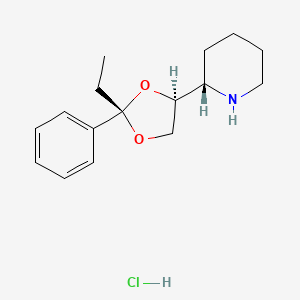

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,5S,9S)-2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol](/img/structure/B1259950.png)

![7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-4,6,9,10-tetrahydroxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259952.png)

![(8R,9S,10S,13S,14S)-16-hydroxy-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1259954.png)

![(6aR,11aR)-8-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol](/img/structure/B1259963.png)

![Cyclopentanone, 2,5-bis[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B1259966.png)

![(3E,5Z)-3,5-bis[(4-nitrophenyl)methylidene]-1,1-dioxothian-4-one](/img/structure/B1259971.png)